rac-trans-1-Deshydroxy Rasagiline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of rac-trans-1-Deshydroxy Rasagiline involves several steps. One notable method is the dynamic kinetic resolution of racemic 1-aminoindan catalyzed by immobilized Candida antarctica lipase B (CALB) together with a palladium racemization catalyst . This process can be conducted on a large scale and involves the use of solvents like toluene and reagents such as palladium nanoparticles entrapped in aluminum hydroxide .

Analyse Chemischer Reaktionen

rac-trans-1-Deshydroxy Rasagiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, hydrogen, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indanamine structure .

Wissenschaftliche Forschungsanwendungen

rac-trans-1-Deshydroxy Rasagiline has several scientific research applications. It is primarily used in the study of Parkinson’s disease due to its ability to inhibit monoamine oxidase type B . Additionally, it has been used in research related to neuroprotection and the rescue of dopamine neurons from cell death . Its applications extend to chemistry, biology, and medicine, where it serves as a valuable tool in understanding neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of rac-trans-1-Deshydroxy Rasagiline involves the irreversible inhibition of monoamine oxidase type B (MAO-B) . This inhibition leads to an increase in extracellular levels of dopamine in the striatum, which helps alleviate the symptoms of Parkinson’s disease . The compound’s molecular targets include MAO-B enzymes, and its pathways involve the regulation of dopamine metabolism .

Vergleich Mit ähnlichen Verbindungen

rac-trans-1-Deshydroxy Rasagiline is similar to other monoamine oxidase inhibitors like Selegiline and Rasagiline . it is unique in its specific structural modifications, which may confer different pharmacokinetic properties and efficacy . Similar compounds include Selegiline, which also inhibits MAO-B but has different metabolic pathways and side effects .

Biologische Aktivität

Rac-trans-1-Deshydroxy Rasagiline is a derivative of Rasagiline, a well-known monoamine oxidase B (MAO-B) inhibitor used primarily in the treatment of Parkinson's disease (PD). Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and mechanisms of action.

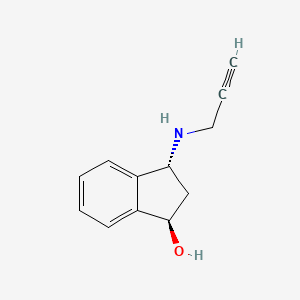

Chemical Structure and Properties

Rasagiline is a propargylamine derivative that selectively inhibits MAO-B, which plays a significant role in the metabolism of dopamine. The structural modification leading to this compound involves the removal of the hydroxy group, which may influence its pharmacological properties.

Table 1: Structural Comparison

| Compound | Structure | MAO-B Inhibition | Therapeutic Use |

|---|---|---|---|

| Rasagiline | Rasagiline Structure | Yes | Parkinson's Disease |

| This compound | Deshydroxy Structure | Unknown | Potentially Parkinson's Disease |

Rasagiline and its derivatives exert their effects primarily through the inhibition of MAO-B, leading to increased levels of dopamine in the brain. This mechanism is crucial for alleviating symptoms in PD patients. The biological activity of this compound may vary based on its binding affinity to MAO-B compared to its parent compound.

Neuroprotective Effects

Research suggests that Rasagiline has neuroprotective properties beyond MAO-B inhibition. It may also exert antioxidant effects and modulate neuroinflammatory pathways, which could be relevant for this compound as well. Studies indicate that these mechanisms may help protect dopaminergic neurons from degeneration.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is yet to be fully elucidated. However, studies on Rasagiline indicate that it is rapidly absorbed and reaches peak plasma concentrations within a few hours post-administration. The elimination half-life allows for once-daily dosing, which is advantageous for patient compliance.

Comparative Studies

Comparative studies between Rasagiline and other MAO-B inhibitors like Selegiline reveal that Rasagiline has a more favorable side effect profile and does not produce amphetamine metabolites, which may also apply to this compound due to its structural similarities .

Eigenschaften

IUPAC Name |

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAOXAKDLRBCFC-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CC(C2=CC=CC=C12)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.